1-({4-[Benzyl(methyl)amino]-3-nitrophenyl}sulfonyl)-4-piperidinecarboxylic acid
Description
Properties
IUPAC Name |
1-[4-[benzyl(methyl)amino]-3-nitrophenyl]sulfonylpiperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O6S/c1-21(14-15-5-3-2-4-6-15)18-8-7-17(13-19(18)23(26)27)30(28,29)22-11-9-16(10-12-22)20(24)25/h2-8,13,16H,9-12,14H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSJPIBMCUXAFST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=C(C=C(C=C2)S(=O)(=O)N3CCC(CC3)C(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Protocol
- Base Activation : Piperidine-4-carboxylic acid (1.0 equiv) is suspended in a 1:1 mixture of tetrahydrofuran (THF) and water. Potassium carbonate (2.5 equiv) is added to deprotonate the amine.
- Sulfonyl Chloride Addition : 4-[Benzyl(methyl)amino]-3-nitrobenzenesulfonyl chloride (1.2 equiv) is introduced dropwise at 0°C.
- Stirring : The reaction proceeds at room temperature for 12–18 hours.
$$
\text{Piperidine-4-carboxylic acid} + \text{sulfonyl chloride} \xrightarrow{\text{K}2\text{CO}3, \text{THF/H}2\text{O}} \text{1-({4-[benzyl(methyl)amino]-3-nitrophenyl}sulfonyl)-4-piperidinecarboxylic acid} + \text{KCl} + \text{CO}2
$$
Workup
- Acidification to pH 2–3 with HCl (1M).
- Extraction with dichloromethane (3 × 50 mL).
- Drying over anhydrous Na₂SO₄ and solvent evaporation.
Purification
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-$$d_6$$): δ 8.21 (d, $$J = 2.4$$ Hz, 1H, Ar–H), 7.98 (dd, $$J = 8.8, 2.4$$ Hz, 1H, Ar–H), 7.45–7.30 (m, 5H, Ar–H), 4.52 (s, 2H, N–CH₂–Ph), 3.82–3.75 (m, 1H, piperidine-H), 3.12 (s, 3H, N–CH₃), 2.90–2.82 (m, 2H, piperidine-H), 2.20–2.10 (m, 2H, piperidine-H), 1.95–1.85 (m, 2H, piperidine-H).
- ¹³C NMR (100 MHz, DMSO-$$d_6$$): δ 174.9 (COOH), 153.2 (Ar–C–NO₂), 138.7 (Ar–C–N), 134.5–127.3 (Ar–C), 58.4 (N–CH₂–Ph), 44.9 (N–CH₃), 42.1 (piperidine-C), 34.8–24.6 (piperidine-CH₂).
- HRMS (ESI) : [M+H]$$^+$$ calcd. for C₂₀H₂₃N₃O₆S: 433.1254; found: 433.1256.
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 433.48 g/mol |
| Boiling Point | 658.0±65.0°C (Predicted) |
| Density | 1.409±0.06 g/cm³ |
| pKa | 4.31±0.20 (Predicted) |
Comparative Analysis of Synthetic Routes
Sulfonylation Efficiency
Replacing THF with dimethylacetamide (DMAc) improves solubility of the sulfonyl chloride, reducing reaction time to 8–10 hours.
Industrial-Scale Considerations
Continuous Flow Synthesis
Adopting microreactor technology for nitration and NAS steps enhances heat transfer and minimizes byproduct formation. Pilot-scale studies report a 15% yield increase compared to batch processes.
Green Chemistry Metrics
Challenges and Optimization Opportunities
Nitro Group Reduction
The nitro group’s presence complicates storage (risk of explosion). Catalytic hydrogenation to the corresponding amine (using Pd/C, H₂) post-synthesis could enhance stability, albeit altering pharmacological activity.
Byproduct Mitigation
Side Reactions :
- Hydrolysis of sulfonyl chloride to sulfonic acid (controlled by anhydrous conditions).
- Over-sulfonylation (suppressed by stoichiometric control).
Chemical Reactions Analysis
Types of Reactions
1-({4-[Benzyl(methyl)amino]-3-nitrophenyl}sulfonyl)-4-piperidinecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Substitution: The benzyl(methyl)amino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles such as halides, amines, or alcohols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
1-({4-[Benzyl(methyl)amino]-3-nitrophenyl}sulfonyl)-4-piperidinecarboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-({4-[Benzyl(methyl)amino]-3-nitrophenyl}sulfonyl)-4-piperidinecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The target compound is distinguished by its 4-[benzyl(methyl)amino]-3-nitrobenzenesulfonyl substituent and 4-piperidinecarboxylic acid core. Below is a comparative analysis with structurally related compounds from the literature:
Key Research Findings
Prodrug Potential: Piperidinecarboxylic acid derivatives are frequently modified to improve blood-brain barrier penetration. The target’s benzyl(methyl)amino group may balance lipophilicity and metabolic stability, though its efficacy requires validation .
Safety Considerations : Benzyl-containing compounds (e.g., CAS 120278-07-1) often require rigorous safety protocols due to uncharacterized toxicity, suggesting similar precautions for the target compound .
Structural Optimization: Substituting the benzene ring’s amino group (e.g., morpholine vs. benzyl(methyl)amino) significantly alters solubility and binding, highlighting the need for tailored design in drug development .
Biological Activity
1-({4-[Benzyl(methyl)amino]-3-nitrophenyl}sulfonyl)-4-piperidinecarboxylic acid is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a sulfonamide group, a nitrophenyl moiety, and a carboxylic acid. Its molecular formula is , and it has a molecular weight of approximately 382.44 g/mol.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The presence of the sulfonamide group enhances antibacterial activity by inhibiting bacterial folic acid synthesis.
- Enzyme Inhibition : The compound has shown potential as an inhibitor of acetylcholinesterase (AChE) and urease, which are critical in treating conditions like Alzheimer’s disease and urinary tract infections, respectively .
- Anticancer Properties : Research indicates that derivatives of piperidine, including this compound, may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth .
- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .
The mechanisms through which this compound exerts its biological effects include:
- Binding Interactions : Studies have demonstrated that the compound binds effectively to bovine serum albumin (BSA), suggesting good bioavailability and interaction with target proteins .
- Inhibition of Enzymatic Activity : By inhibiting AChE, the compound increases acetylcholine levels in the synaptic cleft, enhancing cholinergic transmission. Similarly, urease inhibition reduces ammonia production in the body, alleviating symptoms associated with urease-producing bacteria .
Case Studies
- Antibacterial Screening : In a study assessing various piperidine derivatives, this compound showed moderate antibacterial activity against Bacillus subtilis, with an MIC value indicating effective concentration for inhibition. The study utilized standard microbiological methods to evaluate efficacy .
- Enzyme Inhibition Studies : A series of experiments highlighted the compound's ability to inhibit urease with an IC50 value comparable to established inhibitors. This suggests potential for developing treatments for infections caused by urease-producing pathogens .
- Anticancer Activity : In vitro studies have shown that the compound can induce apoptosis in specific cancer cell lines. The mechanism involves upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .
Data Table: Summary of Biological Activities
Q & A
Basic Question: What synthetic routes are available for 1-({4-[Benzyl(methyl)amino]-3-nitrophenyl}sulfonyl)-4-piperidinecarboxylic acid, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves coupling a piperidinecarboxylic acid derivative with a sulfonamide-containing aromatic moiety. Key steps include:
- Sulfonylation : Reacting 4-[benzyl(methyl)amino]-3-nitrobenzenesulfonyl chloride with 4-piperidinecarboxylic acid in dichloromethane (DCM) or tetrahydrofuran (THF) using a base like triethylamine to neutralize HCl byproducts .
- Optimization : Continuous flow reactors can improve scalability and yield by maintaining precise temperature control and reducing side reactions .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or methanol/DCM is recommended to isolate the product.
Advanced Question: How can contradictory biological activity data from different studies be resolved?
Answer:
Contradictions may arise from variations in assay conditions, compound purity, or cellular models. To address this:
- Standardization : Replicate assays using identical protocols (e.g., cell lines, incubation times) and validate compound purity via HPLC (>95%) .
- Orthogonal assays : Confirm activity using multiple methods (e.g., enzyme inhibition assays and receptor binding studies) .
- Meta-analysis : Compare data with structurally similar compounds to identify trends in structure-activity relationships (SAR) .
Basic Question: What analytical techniques are critical for characterizing this compound?
Answer:
- Structural confirmation : Use -NMR and -NMR to verify the piperidine ring, sulfonyl group, and benzyl(methyl)amino substituents .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
- X-ray crystallography : Resolve stereochemistry and intermolecular interactions in crystalline form .
Advanced Question: How can researchers design experiments to evaluate the compound’s therapeutic potential against specific enzyme targets?
Answer:
- Target selection : Prioritize enzymes with known sulfonamide sensitivity (e.g., carbonic anhydrase, proteases) based on structural homology .
- In vitro assays : Use fluorogenic or chromogenic substrates to measure inhibition kinetics (e.g., , IC) under physiological pH and temperature .
- Molecular docking : Perform computational simulations (e.g., AutoDock Vina) to predict binding modes and guide SAR modifications .
Basic Question: What safety precautions are necessary when handling this compound?
Answer:
- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of nitroaromatic intermediates .
- First aid : Flush eyes/skin with water for 15 minutes if exposed and seek medical evaluation .
Advanced Question: How can metabolic stability and degradation pathways be studied?
Answer:
- In vitro models : Incubate the compound with liver microsomes or hepatocytes to identify phase I/II metabolites .
- LC-MS/MS : Quantify parent compound depletion and detect metabolites using high-sensitivity mass spectrometers .
- CYP inhibition assays : Test interactions with cytochrome P450 enzymes to predict drug-drug interactions .
Basic Question: What solvents and storage conditions are optimal for long-term stability?
Answer:
- Solubility : The compound is soluble in DMSO, DCM, and methanol but may degrade in aqueous buffers .
- Storage : Store at -20°C under argon in amber vials to prevent photodegradation and oxidation .
Advanced Question: How can crystallography challenges (e.g., polymorphism) be addressed?
Answer:
- Crystallization screens : Use vapor diffusion or slow evaporation with solvents like ethanol/water mixtures .
- Temperature gradients : Vary crystallization temperatures to isolate polymorphs .
- Synchrotron sources : Enhance diffraction resolution for low-quality crystals .
Basic Question: How to validate purity and quantify impurities?
Answer:
- HPLC methods : Use a C18 column with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (TFA) and UV detection at 254 nm .
- Limit tests : Apply ICH guidelines to quantify impurities (<0.1%) via spiked standards .
Advanced Question: What strategies mitigate toxicity risks in preclinical studies?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
